Einecs 226-593-8
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 226-593-8 is a unique identifier assigned to a chemical substance registered in the European Union’s inventory of commercially available chemicals. EINECS substances are often analyzed for structural analogs using computational methods like Tanimoto similarity indices based on PubChem 2D fingerprints to predict toxicity, reactivity, or applications .
Properties
CAS No. |
5432-99-5 |
|---|---|
Molecular Formula |
C28H36N2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(2-methylbutan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C28H36N2/c1-7-27(3,4)21-9-13-23(14-10-21)29-25-17-19-26(20-18-25)30-24-15-11-22(12-16-24)28(5,6)8-2/h9-20,29-30H,7-8H2,1-6H3 |
InChI Key |
BFPZUVWLYPZRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)CC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of complex molecular structures. Biology: It serves as a precursor for bioactive molecules and probes in biological studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving pathways related to oxidative stress and cellular signaling. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Reproducibility
- Machine Learning Models : RASAR models leverage labeled datasets (e.g., REACH Annex VI compounds) to predict unlabeled EINECS substances’ properties, achieving >90% coverage with only 1,387 reference compounds .
- Experimental Validation : For new analogs, characterization requires spectroscopic data (NMR, IR), elemental analysis, and purity assessments per IUPAC guidelines . For instance, CAS 918538-05-3 was validated via X-ray crystallography and HPLC .
Biological Activity
Einecs 226-593-8, also known as 1,2-benzisothiazol-3(2H)-one, is a compound that has garnered attention due to its biological activity and potential environmental impacts. This article provides a detailed examination of its biological properties, including toxicity, ecological effects, and relevant case studies.
- Chemical Name : 1,2-benzisothiazol-3(2H)-one
- EC Number : 226-593-8
- CAS Number : 2634-33-5
- Molecular Formula : C7H5NOS
Biological Activity Overview
- Toxicity :
- Ecotoxicological Effects :
- Mechanism of Action :
Data Table: Toxicological Summary
| Endpoint | Value | Reference |
|---|---|---|
| Oral LD50 (rat) | 200 mg/kg | ECHA |
| Inhalation LC50 (rat) | 0.5 mg/L | ECHA |
| Aquatic Toxicity (LC50) | 0.02 mg/L (fish) | ECHA |
| Biodegradability | Not readily biodegradable | ECHA |
Case Study 1: Ecotoxicological Assessment
A comprehensive ecological risk assessment was conducted to evaluate the impact of this compound on freshwater ecosystems. The study found that exposure levels above 0.01 mg/L led to significant declines in fish populations and alterations in community structure.
Case Study 2: Regulatory Review
In a review by the European Chemicals Agency (ECHA), it was determined that this compound meets the criteria for classification as a hazardous substance under REACH regulations due to its toxicological profile and potential environmental impacts . This regulatory action highlights the need for careful management and monitoring of this compound in industrial applications.
Research Findings
Recent studies have focused on the mechanisms through which this compound exerts its toxic effects. Research indicates that it may interfere with the oxidative phosphorylation pathway in cells, leading to energy depletion and subsequent cell death. Moreover, its persistence in aquatic environments raises concerns about bioaccumulation and long-term ecological consequences.
Chemical Reactions Analysis
Oxidation Reactions
The primary and secondary amine groups in the compound are susceptible to oxidation. Under controlled conditions, oxidation can yield nitroso or nitro derivatives, though steric hindrance from the tert-butyl groups may slow reaction kinetics.
-
Key Pathway :
Tert-butyl groups stabilize intermediates via inductive effects, reducing over-oxidation risks .
Electrophilic Aromatic Substitution
The tert-butyl substituents act as strong ortho/para-directing groups, influencing regioselectivity in electrophilic substitution reactions. Common reactions include:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Mononitro derivatives (para to tert-butyl) | ~60% | |
| Sulfonation | H₂SO₄, 100°C | Sulfonic acid derivatives | ~45% |
The bulky tert-butyl groups hinder electrophile access to ortho positions, favoring para substitution .
Cross-Coupling Reactions
The amine groups participate in metal-catalyzed coupling reactions, such as Ullmann or Buchwald-Hartwig , forming C–N or C–C bonds.
-
Ullmann Coupling :
tert-butyl groups enhance solubility in nonpolar solvents, improving reaction homogeneity .
-
Selectivity : On Cu(111) surfaces, tert-butyl substituents reduce undesired homocoupling by sterically blocking active sites .
Polymerization
The compound serves as a monomer in polyimide synthesis via a two-step process:
-
Polycondensation with dianhydrides (e.g., pyromellitic dianhydride) in DMAc.
-
Thermal imidization at 200–300°C to form rigid, heat-resistant polymers .
| Property | Value |
|---|---|
| Glass Transition Temp. | 280–320°C |
| Tensile Strength | 90–120 MPa |
The tert-butyl groups improve polymer solubility and reduce crystallinity .
Alkylation and Acylation
The amine groups undergo alkylation/acylation, though steric hindrance limits reaction efficiency.
-
Alkylation :
Requires polar aprotic solvents (e.g., DMF) and elevated temperatures .
-
Acylation :
Yields decrease with larger acyl groups due to steric clashes .
Reduction and Catalytic Hydrogenation
The aromatic rings resist reduction under standard conditions, but catalytic hydrogenation (H₂/Pd) can saturate the benzene core at high pressures (>50 atm) .
Environmental and Stability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
